molecular formula C24H30INO4 B14753855 2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide CAS No. 2863-97-0

2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide

Cat. No.: B14753855
CAS No.: 2863-97-0
M. Wt: 523.4 g/mol
InChI Key: OOSFNFWONXDARO-UHFFFAOYSA-M
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Description

2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide is a complex organic compound with a unique structure that includes an isoquinoline core substituted with butyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the butyl and dimethoxyphenyl groups. The final step involves the iodination to form the iodide salt. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced isoquinoline derivatives.

Scientific Research Applications

2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

    Industry: It may be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism by which 2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline: Similar structure but without the iodide ion.

    1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline: Lacks the butyl group.

    6,7-Dimethoxyisoquinoline: Simplified structure with only the isoquinoline core and methoxy groups.

Uniqueness

2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its iodide form may also enhance its solubility and reactivity in certain conditions, making it particularly useful in specific applications .

Properties

CAS No.

2863-97-0

Molecular Formula

C24H30INO4

Molecular Weight

523.4 g/mol

IUPAC Name

2-butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;iodide

InChI

InChI=1S/C24H30NO4.HI/c1-6-7-11-25-12-10-18-15-23(28-4)24(29-5)16-19(18)20(25)13-17-8-9-21(26-2)22(14-17)27-3;/h8-10,12,14-16H,6-7,11,13H2,1-5H3;1H/q+1;/p-1

InChI Key

OOSFNFWONXDARO-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-]

Origin of Product

United States

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